3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, an oxadiazole ring, and an allyl group, making it a subject of interest in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Setup: : Start with commercially available 3-chlorophenyl hydrazine, allyl isocyanate, and anthranilic acid.
Formation of 3-(3-chlorophenyl)-1,2,4-oxadiazole: : React 3-chlorophenyl hydrazine with allyl isocyanate under reflux conditions, using an organic solvent like ethanol to form the oxadiazole ring.
Introduction of Quinazoline Core: : The product from the previous step undergoes cyclization with anthranilic acid in the presence of a suitable catalyst (e.g., phosphorus oxychloride).
Final Product Formation: : The resultant intermediate is treated with allyl bromide under mild basic conditions to yield the target compound.
Industrial Production Methods
Scale-Up Techniques: : Optimization of the reaction conditions to ensure high yield and purity in large batches.
Process Safety: : Implementing rigorous quality control measures to handle hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized products.
Reduction: : Reduction reactions can target the oxadiazole ring or the quinazoline core, altering the electronic properties of the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the quinazoline and oxadiazole moieties, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: : Halogenating agents, organometallic reagents, or amines can be employed, depending on the desired transformation.
Major Products Formed
Epoxides: : From oxidation of the allyl group.
Reduced Quinazoline Derivatives: : From reduction reactions.
Functionalized Derivatives: : Various substituted products from electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in transition metal catalysis to facilitate various organic transformations.
Material Science: : Precursor for advanced materials with unique electronic and photonic properties.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, offering insights into enzyme mechanics and drug design.
Medicine
Drug Development: : Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Diagnostics: : Used in the development of diagnostic tools for detecting specific biological markers.
Industry
Chemical Sensors: : Component in the design of sensors for detecting environmental pollutants.
Polymer Science: : Used in the synthesis of novel polymers with enhanced properties.
Mechanism of Action
The compound exerts its effects through several mechanisms, depending on its application:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Interacts with biochemical pathways involved in cellular signaling, metabolism, or DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-allyl-1-(phenylmethyl)quinazoline-2,4(1H,3H)-dione: : Lacks the oxadiazole ring but shares the quinazoline and allyl groups.
3-allyl-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: : Similar structure but with a different chlorophenyl substitution.
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: : Lacks the allyl group, affecting its reactivity and applications.
Highlighting Uniqueness
Unique Features:
Comparison: : Unlike its analogs, this compound's specific substitution pattern enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Conclusion
3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a fascinating compound with a broad spectrum of applications in various fields, from chemistry and biology to medicine and industry. Its unique structure and reactivity make it a promising candidate for further investigation and potential commercial use.
Properties
IUPAC Name |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h2-9,11H,1,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLDLDJYXXKTTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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